Lithospermoside

Catalog No.
S529237
CAS No.
63492-69-3
M.F
C14H19NO8
M. Wt
329.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithospermoside

CAS Number

63492-69-3

Product Name

Lithospermoside

IUPAC Name

(2E)-2-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile

Molecular Formula

C14H19NO8

Molecular Weight

329.30 g/mol

InChI

InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/b6-3+

InChI Key

WIIDBJNWXCWLKF-ZZXKWVIFSA-N

SMILES

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Griffonin; Lithospermoside; Griffonia simplicifolia extracts; NSC 290807; NSC-290807; NSC290807;

Canonical SMILES

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=C/C(=C\C#N)/C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O

Description

The exact mass of the compound Lithospermoside is 329.1111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290807. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Diabetes Treatment

Application in Phytochemical Research

Application in Anti-Inflammatory Treatment

Application in Traditional Medicine

Application in Anti-Tumor Treatment

Application in Antioxidant Treatment

Lithospermoside is a naturally occurring glycoside, specifically classified as a cyanoglucoside, with the chemical formula C14H19NO8C_{14}H_{19}NO_8 and a molecular weight of approximately 319.3 g/mol . It has been identified in several plant species, including Thalictrum rugosum and Lophira alata, and is known for its structural complexity and biological significance. Lithospermoside is characterized by its unique combination of a glucose moiety linked to a phenolic compound, contributing to its diverse biological activities .

Typical of glycosides. These include:

  • Hydrolysis: Lithospermoside can undergo hydrolysis in the presence of acids or enzymes, breaking down into its aglycone and sugar components.
  • Oxidation: The phenolic part of lithospermoside can be oxidized to form quinones or other reactive oxygen species.
  • Reduction: Lithospermoside can also be reduced, particularly at the carbonyl group, leading to different derivatives .

Lithospermoside exhibits a range of biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress .
  • Anti-inflammatory Effects: Studies indicate that lithospermoside can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties: Lithospermoside demonstrates activity against various microbial strains, suggesting its potential as a natural antimicrobial agent .
  • Neuroprotective Effects: Research indicates that lithospermoside may protect neuronal cells from damage, highlighting its potential in neurodegenerative disease treatment .

The synthesis of lithospermoside can be achieved through both natural extraction and synthetic methods:

  • Natural Extraction: Lithospermoside is typically isolated from plant sources using solvent extraction techniques followed by purification methods such as chromatography.
  • Total Synthesis: Several synthetic routes have been developed. For example, one method involves starting from optically pure precursors through multi-step reactions to construct the glycosidic bond and introduce the necessary functional groups .

Lithospermoside has several applications across different fields:

  • Pharmaceuticals: Due to its bioactive properties, lithospermoside is investigated for use in developing drugs for conditions like inflammation and neurodegeneration.
  • Cosmetics: Its antioxidant properties make it valuable in cosmetic formulations aimed at skin protection and anti-aging.
  • Food Industry: As a natural preservative, lithospermoside may be used for its antimicrobial properties in food preservation .

Lithospermoside shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
LithospermosideGlycosideAntioxidant, anti-inflammatoryContains a unique cyanoglucose linkage
DasycarponinGlycosideAntioxidantSimilar structure but different aglycone
GriffoninGlycosideAntimicrobialShares glycosidic structure with lithospermoside
BauhininCyanoglucosideNeuroprotectiveHas distinct pharmacological properties

Lithospermoside's uniqueness lies in its specific structural features and the breadth of its biological activities compared to these similar compounds. Its dual role as both an antioxidant and an anti-inflammatory agent sets it apart in therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

329.11106656 g/mol

Monoisotopic Mass

329.11106656 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Larmie ET, Poston L. The in vitro effects of griffonin and ouabain on erythrocyte sodium content obtained from normal subjects and sickle cell patients. Planta Med. 1991 Apr;57(2):116-8. PubMed PMID: 1891492.
2: Dwuma-Badu D. Constituents of West African medicinal plants. XVI. Griffonin and Grriffonilide, novel constituents of Griffonia simplicifolia. Lloydia. 1976 Nov-Dec;39(6):385-90. PubMed PMID: 1026839.
3: Mazimba O, Majinda RR, Modibedi C, Masesane IB, Cencič A, Chingwaru W. Tylosema esculentum extractives and their bioactivity. Bioorg Med Chem. 2011 Sep 1;19(17):5225-30. doi: 10.1016/j.bmc.2011.07.006. Epub 2011 Jul 14. PubMed PMID: 21813280.
4: Han QB, Jiang B, Mei SX, Ding G, Sun HD, Xie JX, Liu YZ. Constituents from the roots of Semiaquilegia adoxoides. Fitoterapia. 2001 Jan;72(1):86-8. PubMed PMID: 11163952.
5: Puolakkainen PA, Reed MJ, Gombotz WR, Twardzik DR, Abrass IB, Sage HE. Acceleration of wound healing in aged rats by topical application of transforming growth factor-beta(1). Wound Repair Regen. 1995 Jul-Sep;3(3):330-9. PubMed PMID: 17173560.

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